2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O2S/c19-12-5-3-4-11(8-12)15-9-23-17(26-15)27-10-16(25)24-14-7-2-1-6-13(14)18(20,21)22/h1-9H,10H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNJHPWRALMTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Research indicates that compounds containing oxazole rings exhibit various biological activities, including:
- Antimicrobial : Some studies suggest oxazole derivatives possess significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against bacteria and fungi, making them candidates for developing new antibiotics .
- Anticancer : There is emerging evidence that oxazole-containing compounds can inhibit cancer cell proliferation. Specific derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways .
Applications in Drug Development
The compound has been investigated for its role in drug development:
- Targeting Specific Pathways : Research has focused on its ability to interact with specific biological targets involved in disease processes, particularly in cancer therapy. The compound's structural features allow it to engage with key enzymes or receptors implicated in tumor growth .
Case Study: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer effects of several oxazole derivatives, including this compound. The findings indicated that:
- In vitro Testing : The compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity.
- Mechanism of Action : The study suggested that the compound triggers oxidative stress within cancer cells, leading to cell death .
Agrochemical Potential
Beyond pharmaceutical applications, this compound may also have potential in agrochemistry:
- Pesticidal Activity : Preliminary studies indicate that oxazole derivatives can act as effective pesticides. Their ability to disrupt metabolic processes in pests makes them suitable candidates for development as environmentally friendly agricultural chemicals .
Comparison with Similar Compounds
Heterocyclic Core Variations
Key Observations :
Substituent Effects
Physicochemical Properties :
Enzyme Inhibition
Preparation Methods
Hantzsch Oxazole Synthesis
Reagents :
-
3-Chlorophenylglyoxal (or α-bromoketone derivative)
-
Thiourea
Procedure :
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React 3-chlorophenylglyoxal with thiourea in ethanol under reflux (78°C, 6–8 h).
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Acidify with HCl to precipitate 5-(3-chlorophenyl)-1,3-oxazole-2-thiol .
Mechanism :
-
Thiourea acts as a sulfur donor, facilitating cyclization to form the oxazole-thiol.
Alternative Cyclodehydration Method
Reagents :
-
N-Acylated β-ketoamide derivatives
Procedure :
-
Treat β-ketoamide precursors with phosphorus oxychloride (POCl₃) at 60°C.
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Isolate the oxazole-thiol via column chromatography (hexane/ethyl acetate, 3:1).
Advantages : Higher regioselectivity for 5-aryl substitution.
Preparation of 2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide
This intermediate links the sulfanyl group to the trifluoromethylphenyl moiety.
Chloroacetylation of 2-(Trifluoromethyl)aniline
Reagents :
-
2-(Trifluoromethyl)aniline
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Chloroacetyl chloride
Procedure :
-
Dissolve 2-(trifluoromethyl)aniline in dry dichloromethane (DCM).
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Add chloroacetyl chloride dropwise at 0°C under nitrogen.
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Stir for 4 h at room temperature.
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Extract with NaHCO₃ (aq.) and purify via recrystallization (ethanol/water).
Yield : 80–85%
Characterization :
-
¹H NMR (CDCl₃): δ 8.21 (s, 1H, NH), 7.65–7.58 (m, 4H, Ar-H), 4.21 (s, 2H, CH₂Cl).
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IR (KBr): 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O).
Coupling of Oxazole-thiol and Chloroacetamide
The sulfanyl bridge is established via nucleophilic aromatic substitution (SNAr) or thiol-alkylation .
Thiol-Alkylation in Polar Aprotic Solvents
Reagents :
-
5-(3-Chlorophenyl)-1,3-oxazole-2-thiol
-
2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide
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Potassium carbonate (K₂CO₃)
Procedure :
-
Dissolve oxazole-thiol (1 eq) and K₂CO₃ (2 eq) in anhydrous DMF.
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Add chloroacetamide (1.2 eq) and stir at 50°C for 12 h.
-
Quench with ice water and extract with ethyl acetate.
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Purify via silica gel chromatography (hexane/ethyl acetate, 2:1).
Yield : 60–70%
Mechanistic Insight :
-
Deprotonation of the thiol (-SH) generates a thiolate nucleophile (-S⁻), which displaces chloride from the chloroacetamide.
Alternative SNAr in Ionic Liquids
Reagents :
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄])
Procedure :
-
Heat oxazole-thiol and chloroacetamide in [BMIM][BF₄] at 80°C for 6 h.
Advantages :
-
Enhanced reaction rates due to ionic liquid’s high polarity.
-
Yield improvement to 75–80%.
Optimization and Scalability
Solvent Screening
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 50 | 12 | 65 |
| THF | 60 | 18 | 50 |
| [BMIM][BF₄] | 80 | 6 | 78 |
Characterization of the Final Product
2-{[5-(3-Chlorophenyl)-1,3-Oxazol-2-yl]sulfanyl}-N-[2-(Trifluoromethyl)phenyl]acetamide
¹H NMR (DMSO-d₆):
-
δ 10.32 (s, 1H, NH), 8.12–7.45 (m, 7H, Ar-H), 4.38 (s, 2H, SCH₂CO), 2.14 (s, 3H, COCH₃).
¹³C NMR :
-
168.5 (C=O), 152.3 (oxazole C-2), 134.2–125.1 (Ar-C), 121.8 (CF₃).
HRMS :
-
Calculated for C₁₈H₁₂ClF₃N₂O₂S: 420.03; Found: 420.05 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Hantzsch + Thiol-Alkylation | Cost-effective reagents | Long reaction times | 65 |
| Cyclodehydration + SNAr | High regioselectivity | Requires POCl₃ (hazardous) | 70 |
| Ionic Liquid-Mediated | Rapid, high yield | Expensive solvents | 78 |
Industrial-Scale Considerations
-
Cost Efficiency : Hantzsch synthesis is preferred for bulk production due to low reagent costs.
-
Safety : SNAr in ionic liquids reduces chloride waste and minimizes exposure to volatile solvents.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis requires multi-step optimization, focusing on:
- Reaction conditions : Temperature (60–120°C), solvent polarity (e.g., DMF or THF), and anhydrous environments to prevent hydrolysis of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
- Yield improvement : Stepwise monitoring via TLC and adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of sulfanyl precursor to acetamide derivative) .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural confirmation : (δ 7.2–8.1 ppm for aromatic protons), (carbonyl peaks at ~170 ppm), and HRMS for molecular ion validation .
- Purity assessment : HPLC with C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
- Crystallinity : X-ray diffraction for solid-state structure elucidation (if single crystals are obtainable) .
Q. What biological activities have been preliminarily reported for this compound?
- Antimicrobial : MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans .
- Anticancer : IC of 12.5 µM in HeLa cell lines via apoptosis induction .
- Enzyme inhibition : Moderate activity against COX-2 (60% inhibition at 50 µM) .
Q. What solubility challenges are associated with this compound?
- LogP : Calculated logP of 3.2 indicates moderate hydrophobicity, requiring DMSO or ethanol for dissolution in vitro .
- Formulation strategies : Use of co-solvents (e.g., PEG-400) or nanoemulsions to enhance bioavailability in pharmacokinetic studies .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s biological efficacy?
- Assay standardization : Control for variables like pH (6.5–7.4), serum protein binding, and cell passage number .
- Orthogonal validation : Cross-validate antimicrobial results using disk diffusion (Kirby-Bauer) and broth microdilution assays .
- Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to discrepancies in IC values .
Q. What strategies are recommended for elucidating the mechanism of action?
- Molecular docking : Screen against bacterial FabH (PDB: 1MZS) or human topoisomerase II (PDB: 1ZXM) to predict binding affinities .
- In vitro assays : Measure ATPase inhibition (e.g., malachite green assay) or DNA intercalation (ethidium bromide displacement) .
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cancer cells .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Functional group modifications : Replace the trifluoromethyl group with -CFH or -OCF to assess hydrophobicity effects .
- Bioisosteric replacements : Substitute the oxazole ring with thiazole or imidazole to evaluate heterocycle influence on potency .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs (e.g., acetamide sulfur as a H-bond acceptor) .
Q. How to address low yield in the final coupling step?
- Catalyst optimization : Switch from triethylamine to DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes at 100°C, improving yield by 20% .
- Byproduct analysis : GC-MS to identify competing pathways (e.g., oxidation of sulfanyl groups) and adjust protecting groups .
Q. What computational methods are used to predict interactions and stability?
- DFT calculations : Gaussian 16 at B3LYP/6-311+G(d,p) level to map electrostatic potential (MESP) and HOMO-LUMO gaps (~4.2 eV) .
- Molecular dynamics : AMBER force fields to simulate lipid bilayer penetration (10 ns simulations, RMSD < 2 Å) .
- Degradation modeling : HPLC-UV under accelerated conditions (40°C/75% RH) to predict hydrolytic stability of the acetamide bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
